molecular formula C9H12N2O2 B14165466 2-[Amino(benzyl)amino]acetic acid CAS No. 42151-75-7

2-[Amino(benzyl)amino]acetic acid

Katalognummer: B14165466
CAS-Nummer: 42151-75-7
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: OTDQBIFTHFEIBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Amino(benzyl)amino]acetic acid is an organic compound that features both amino and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzyl group attached to an amino group, which is further connected to an aminoacetic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(benzyl)amino]acetic acid typically involves the reaction of benzylamine with glycine. One common method involves the protection of the amino group of glycine, followed by the reaction with benzylamine, and subsequent deprotection to yield the desired product. The reaction conditions often include the use of protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and automated systems are often employed to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Amino(benzyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-[Amino(benzyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[Amino(benzyl)amino]acetic acid involves its interaction with various molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways. The benzyl group may also contribute to its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[Amino(benzyl)amino]acetic acid is unique due to the presence of both amino and carboxylic acid groups, which allow it to participate in a wide range of chemical reactions. Its structure provides versatility in binding and interactions, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

42151-75-7

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

2-[amino(benzyl)amino]acetic acid

InChI

InChI=1S/C9H12N2O2/c10-11(7-9(12)13)6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,12,13)

InChI-Schlüssel

OTDQBIFTHFEIBX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.